2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18119356
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 2-(5-amino-3-butan-2-ylpyrazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C9H17N3O/c1-3-7(2)8-6-9(10)12(11-8)4-5-13/h6-7,13H,3-5,10H2,1-2H3 |
| Standard InChI Key | GROXULUNQQOKTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=NN(C(=C1)N)CCO |
Introduction
2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative, a class of compounds known for their diverse applications in pharmaceutical chemistry and organic synthesis. This compound features an amino group and a sec-butyl substituent on the pyrazole ring, contributing to its potential biological activity and synthetic utility.
Key Structural Data
-
Molecular Formula: C11H16N4O
-
Molecular Weight: 220.27 g/mol
-
IUPAC Name: 2-(5-amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol
Physical Property Table
| Property | Description |
|---|---|
| Molecular Formula | C11H16N4O |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 2-(5-amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol |
| Purity | Typically dependent on synthesis conditions |
Research Findings and Applications
Research into similar pyrazole derivatives suggests that modifications on the pyrazole ring can significantly influence pharmacological properties, including activity against certain diseases or conditions. The amino group in 2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol enhances its interaction with proteins or enzymes, potentially leading to biological activity.
Potential Applications
-
Pharmaceutical Chemistry: As a building block for synthesizing compounds with potential therapeutic effects.
-
Organic Synthesis: Useful in constructing complex molecules due to its reactive functional groups.
Comparison with Similar Compounds
Other pyrazole derivatives, such as 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol and 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, share similar structural features but differ in their alkyl substituents. These differences can affect their reactivity and biological activity.
Comparison Table
| Compound | Molecular Formula | Molecular Weight | Substituent |
|---|---|---|---|
| 2-(5-Amino-3-(sec-butyl)-1H-pyrazol-1-yl)ethan-1-ol | C11H16N4O | 220.27 g/mol | sec-butyl |
| 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol | C9H17N3O | Not specified | tert-butyl |
| 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | C6H11N3O | 141.17 g/mol | methyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume